molecular formula C15H27N3O4S B2782373 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2176069-57-9

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Cat. No. B2782373
CAS RN: 2176069-57-9
M. Wt: 345.46
InChI Key: XIGOTBORLZVXSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the imidazole ring, the introduction of the sulfonamide group, and the attachment of the cyclopentyl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The imidazole ring and the sulfonamide group would contribute to the polarity of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The imidazole ring could participate in electrophilic substitution reactions, while the sulfonamide group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar imidazole and sulfonamide groups could increase its solubility in polar solvents .

Scientific Research Applications

Organic Synthesis and Molecular Interactions

One area of research involves the study of sulfonamide derivatives for their potential in organic synthesis and molecular interaction studies. For instance, sulfonamides have been explored for their role in glutathione conjugation mechanisms, offering insights into detoxification processes of certain carcinogenic compounds. This research sheds light on the potential biochemical pathways where compounds like "N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide" might interact or be relevant in the context of biological detoxification (Umemoto et al., 1988).

Enzymatic Inhibition

Research on aromatic/heterocyclic sulfonamides has shown these compounds act as inhibitors for the carbonic anhydrase enzyme, suggesting potential therapeutic applications. Selective inhibition of membrane-bound versus cytosolic carbonic anhydrase isozymes by sulfonamide compounds underscores the importance of structural specificity in drug design, potentially relevant to "this compound" (Scozzafava et al., 2000).

Microbial Degradation

The investigation into microbial strategies for eliminating sulfonamide antibiotics has unveiled novel pathways, such as ipso-hydroxylation followed by fragmentation, crucial for understanding environmental persistence and resistance development. This research domain could be relevant for assessing how compounds similar to "this compound" degrade in natural settings (Ricken et al., 2013).

Anticonvulsant Agents

Compounds incorporating sulfonamide moieties have been synthesized and evaluated as anticonvulsant agents, indicating the chemical versatility and potential pharmacological applications of sulfonamides in neurological conditions. This exploration might inspire further research into the neurological applications of "this compound" (Farag et al., 2012).

properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O4S/c1-12(2)14-17-13(10-18(14)3)23(20,21)16-11-15(22-9-8-19)6-4-5-7-15/h10,12,16,19H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGOTBORLZVXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2(CCCC2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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